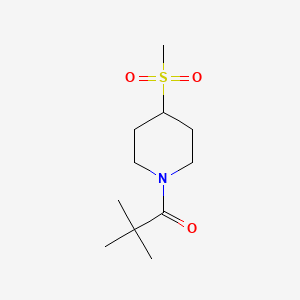

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

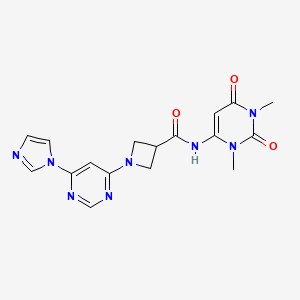

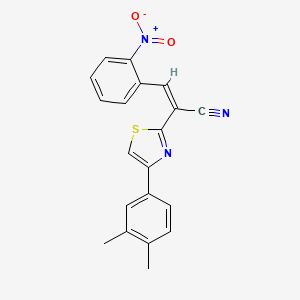

2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, commonly known as Dibutylone, is a synthetic cathinone that belongs to the β-ketoamphetamine family. It is a designer drug that has been gaining popularity in recent years due to its psychoactive effects. Dibutylone is a potent stimulant that has been found to have similar effects to other cathinones such as Mephedrone and Methylone.

Wissenschaftliche Forschungsanwendungen

Solvent and Reaction Medium

Dimethyl sulfoxide (DMSO) is a compound known for its solvent properties, which shares a functional group (sulfonyl) with the compound . DMSO has been extensively used in scientific research due to its ability to dissolve both polar and nonpolar compounds, making it an invaluable solvent in organic synthesis and pharmaceutical research. Its unique solvent capabilities stem from its amphipathic nature, combining two hydrophobic methyl groups with a polar sulfoxide group, facilitating the dissolution of a wide range of substances (Kiefer, Noack, & Kirchner, 2011).

Catalytic and Photocatalytic Applications

Compounds containing methylsulfonyl groups have been studied for their catalytic properties. For instance, research on the oxidation of sulfur compounds highlights the importance of catalysts in environmental remediation, particularly in the degradation of reduced sulfur compounds that are by-products of industrial processes. Although not directly related to 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, the study underscores the potential for compounds with sulfonyl groups to act in catalytic roles, hinting at possible applications in pollution control and chemical synthesis (Cantau et al., 2007).

Biomedical Research

The sulfonyl functional group is also prominent in pharmacological agents, indicating that compounds bearing this group, such as 2,2-Dimethyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, could find applications in drug development and biomedical research. Sulfonyl-containing compounds have been explored for their therapeutic effects, including anti-inflammatory and analgesic properties. DMSO itself is known for its penetration-enhancing effects, which could imply potential uses of related compounds in drug delivery systems, enhancing the bioavailability of therapeutics (Hoang et al., 2021).

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)10(13)12-7-5-9(6-8-12)16(4,14)15/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQWAFCYHOVTKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)

![[1-[1-(6-Chloroquinazolin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2688496.png)

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)